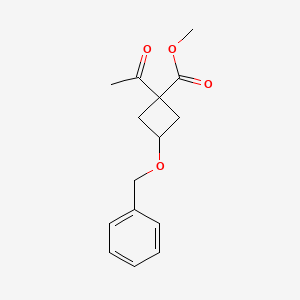

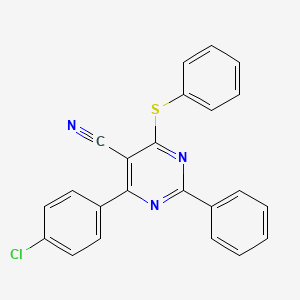

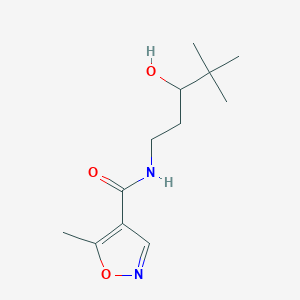

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, also known as CP-544326, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the neurokinin-1 (NK1) receptor, which is a member of the tachykinin family of G protein-coupled receptors. The NK1 receptor is involved in a variety of physiological processes, including pain perception, inflammation, and stress response.

科学的研究の応用

Antioxidant Activity

The structure of this compound, which includes a thiophene moiety, suggests potential antioxidant properties. Thiophene derivatives have been studied for their ability to scavenge free radicals and protect against oxidative stress . The presence of a chlorophenyl group could further influence this activity, as halogens connected at the appropriate place in the phenyl ring have been shown to enhance antioxidant effects .

Antimicrobial and Antibacterial Properties

Compounds with a thiophene ring have been reported to exhibit antimicrobial and antibacterial activities . The specific configuration of substituents on the thiophene ring can be crucial in determining the effectiveness against various bacterial strains. Research into similar structures could provide insights into new treatments for bacterial infections.

Anti-inflammatory Applications

Thiophene derivatives are known to possess anti-inflammatory properties . The compound could be synthesized and tested for its efficacy in reducing inflammation, potentially leading to new anti-inflammatory medications.

Chemotherapeutic Potential

Given the structural complexity and the presence of multiple functional groups, this compound could be explored for its chemotherapeutic potential. Thiophene derivatives have been used in the synthesis of molecules with anticancer activities . The cyclopropyl group attached to the acetamide moiety might interact with biological targets involved in cancer progression.

Organic Semiconductor Applications

Thiophene-based molecules play a significant role in the development of organic semiconductors . The compound’s structure could be utilized in the fabrication of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices.

Anesthetic Properties

The structural similarity to known anesthetics that contain thiophene rings, such as articaine, suggests that this compound could have anesthetic properties . Further research could explore its potential as a local anesthetic, particularly in dental procedures.

Voltage-Gated Sodium Channel Blocker

Compounds with thiophene rings have been used as voltage-gated sodium channel blockers . This property is essential for the development of drugs that manage conditions like epilepsy and chronic pain.

Development of New Synthetic Routes

The compound’s unique structure provides an opportunity for the development of new synthetic routes in medicinal chemistry. It could serve as a precursor for the synthesis of various biologically active molecules, thereby enriching the field of drug discovery .

作用機序

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, to which this compound is related, are known to interact with their targets in a variety of ways, leading to a broad spectrum of biological activities . .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities . .

Result of Action

Indole derivatives are known to have a variety of effects at the molecular and cellular level . .

特性

IUPAC Name |

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNOS/c17-15-4-2-1-3-13(15)9-16(19)18(14-5-6-14)10-12-7-8-20-11-12/h1-4,7-8,11,14H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFGIWHZXCFHPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

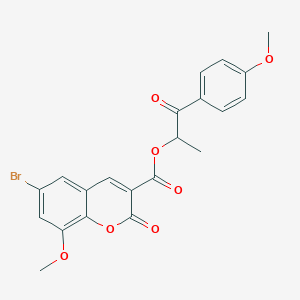

![(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2741396.png)

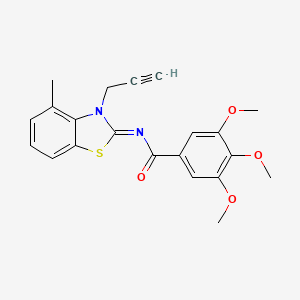

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2741407.png)